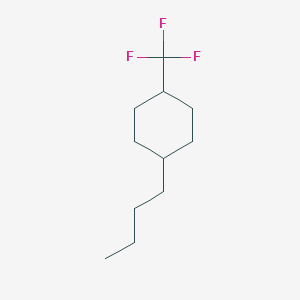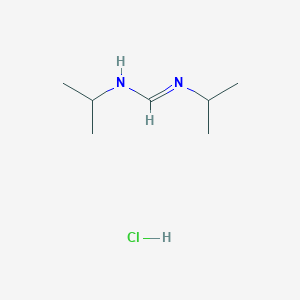
N,N'-Diisopropylformimidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Diisopropylformimidamide hydrochloride is an organic compound with the molecular formula C7H16N2·HCl. It is a derivative of formimidamide, where the hydrogen atoms on the nitrogen atoms are replaced by isopropyl groups. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N’-Diisopropylformimidamide hydrochloride can be synthesized through several methods. One common method involves the reaction of diisopropylamine with formamide under acidic conditions. The reaction typically proceeds as follows:
- The reaction mixture is heated to promote the formation of N,N’-Diisopropylformimidamide.
- The resulting product is then treated with hydrochloric acid to form N,N’-Diisopropylformimidamide hydrochloride.
Diisopropylamine: reacts with in the presence of an acid catalyst.
Industrial Production Methods
In industrial settings, the production of N,N’-Diisopropylformimidamide hydrochloride often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Diisopropylformimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary amines.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Alkyl halides and aryl halides are often used in substitution reactions.
Major Products
The major products formed from these reactions include:
Amides: Formed through oxidation.
Secondary Amines: Formed through reduction.
Substituted Formimidamides: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
N,N’-Diisopropylformimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N,N’-Diisopropylformimidamide hydrochloride exerts its effects involves the interaction with various molecular targets and pathways. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the formimidamide group, which can donate electron density to electrophilic sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Diisopropylcarbodiimide: Another compound with similar reactivity, used in peptide synthesis.
N,N-Dimethylformamide: A commonly used solvent with similar structural features.
N,N-Dimethylacetamide: Another solvent with similar applications in organic synthesis.
Uniqueness
N,N’-Diisopropylformimidamide hydrochloride is unique due to its specific reactivity and the presence of isopropyl groups, which provide steric hindrance and influence its chemical behavior. This makes it particularly useful in selective organic transformations and the synthesis of complex molecules.
Eigenschaften
CAS-Nummer |
91773-89-6 |
|---|---|
Molekularformel |
C7H17ClN2 |
Molekulargewicht |
164.67 g/mol |
IUPAC-Name |
N,N'-di(propan-2-yl)methanimidamide;hydrochloride |
InChI |
InChI=1S/C7H16N2.ClH/c1-6(2)8-5-9-7(3)4;/h5-7H,1-4H3,(H,8,9);1H |
InChI-Schlüssel |
GDGJOQWXXQZKLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC=NC(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide,N-cyclohexyl-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12843433.png)
![(2Z)-2-[(2E)-2-[3-[(E)-2-(3,3-dimethyl-1-phenylindol-1-ium-2-yl)ethenyl]-2H-pyran-5-ylidene]ethylidene]-3,3-dimethyl-1-phenylindole;tetrafluoroborate](/img/structure/B12843440.png)
![(3'-Formyl[1,1'-biphenyl]-4-yl) acetonitrile](/img/structure/B12843454.png)
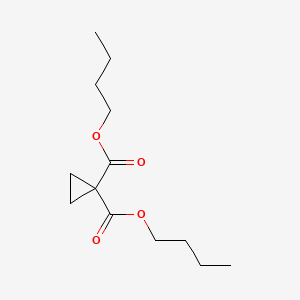


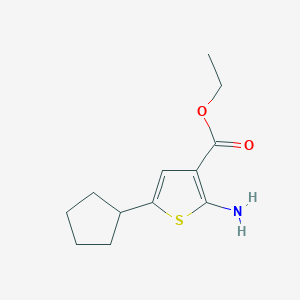
![N-(3-Chloro-4-Fluorophenyl)-2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-Acetamide](/img/structure/B12843479.png)
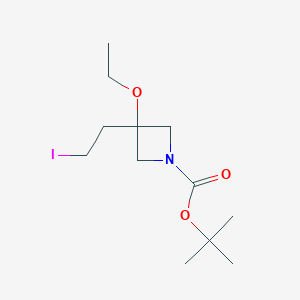
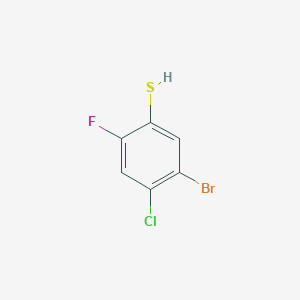

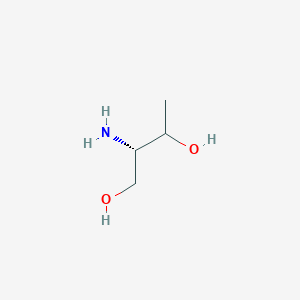
![Ethyl 2-methyloxazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B12843499.png)
